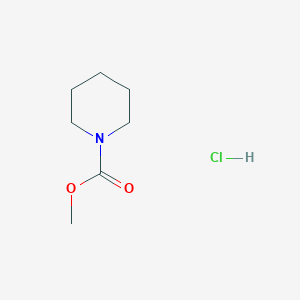![molecular formula C16H14ClNO2 B13947102 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is an organic compound with the molecular formula C16H14ClNO2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride typically involves the acylation of 2-methyl-4-aminobenzoic acid with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride involves its ability to act as an acylating agent. The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters . This reactivity is due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s ability to act as an acylating agent makes it valuable in the synthesis of various organic molecules .
Propiedades
Fórmula molecular |
C16H14ClNO2 |
|---|---|
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C16H14ClNO2/c1-10-5-3-4-6-14(10)16(20)18-12-7-8-13(15(17)19)11(2)9-12/h3-9H,1-2H3,(H,18,20) |
Clave InChI |
UFKZQXMKNNRXQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)







![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)




